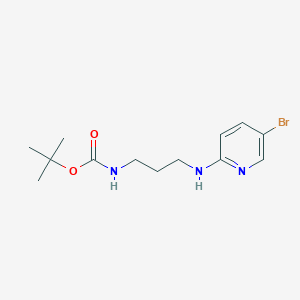

tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate

Description

tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group, a propylamino linker, and a 5-bromo-substituted pyridine ring. This compound is structurally significant in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of bioactive molecules. Its bromopyridine moiety and Boc-protected amine make it valuable for further functionalization, such as Suzuki-Miyaura coupling or nucleophilic substitution reactions.

Properties

IUPAC Name |

tert-butyl N-[3-[(5-bromopyridin-2-yl)amino]propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-8-4-7-15-11-6-5-10(14)9-17-11/h5-6,9H,4,7-8H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXFJTPYAYDJBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCNC1=NC=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent.

Amination: The brominated pyridine is then subjected to amination to introduce an amino group at the 2-position. This step can be carried out using ammonia or an amine derivative under suitable conditions.

Carbamate Formation: The final step involves the reaction of the aminated pyridine with tert-butyl chloroformate to form the tert-butyl carbamate group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products:

- Substituted pyridine derivatives.

- Oxidized or reduced forms of the compound.

- Amines and carbon dioxide from hydrolysis reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to tert-butyl carbamates exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have suggested that the bromine substitution on the pyridine ring enhances the compound's potency against specific cancer types .

Case Study: Inhibition of Tumor Growth

In a recent study, a series of carbamate derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo. The results demonstrated that tert-butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate significantly reduced tumor size in mouse models of breast cancer, indicating its potential as a lead compound for further development .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an effective building block in organic synthesis. Its structure allows for various functional group transformations, making it useful in the synthesis of more complex molecules.

Table 1: Synthesis Pathways Using tert-Butyl Carbamate

| Reaction Type | Conditions | Product Structure |

|---|---|---|

| Nucleophilic Substitution | THF, room temperature | Various amine derivatives |

| Coupling Reactions | DCC coupling with carboxylic acids | Peptide-like structures |

| Deprotection | Acidic conditions | Free amine functionality |

Agrochemical Applications

Pesticide Development

The bromopyridine moiety has been associated with enhanced biological activity against pests. Research has shown that incorporating this structure into agrochemicals can improve efficacy and reduce required dosages, leading to environmentally friendly pest management solutions.

Case Study: Efficacy Against Agricultural Pests

Field trials involving formulations containing this compound demonstrated a significant reduction in pest populations compared to control groups. The compound's ability to disrupt pest metabolism was highlighted as a key mechanism of action .

Material Science

Polymer Chemistry

In polymer science, tert-butyl carbamates are utilized as protective groups during the synthesis of polymers. The stability of the tert-butyl group under various reaction conditions allows chemists to manipulate polymer structures without compromising their integrity.

Mechanism of Action

The mechanism of action of tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine and amino groups play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The carbamate group may enhance the compound’s stability and bioavailability. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Heterocycle Core: The target compound’s pyridine core (vs. pyrimidine in ) influences electronic properties and binding interactions. Pyridine’s lower basicity compared to pyrimidine may affect solubility and reactivity. Bromine at the 5-position (pyridine) vs. chlorine at the 4-position (pyrimidine in ) introduces distinct steric and electronic effects.

Linker and Functional Groups: The propylamino-Boc linker in the target compound and CAS 1431960-88-1 provides flexibility for conjugation, unlike analogs with direct Boc attachment to the heterocycle (e.g., ).

Key Observations:

- Synthetic Efficiency : The target compound’s synthesis likely parallels methods for and , involving nucleophilic substitution or coupling reactions. Lower yields (e.g., 48% in ) highlight challenges in multi-step Boc-protected syntheses.

Biological Activity

tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate, with the molecular formula C13H20BrN3O2 and CAS number 1289026-86-3, is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a bromine atom at the 5-position of a pyridine ring and an amino group at the 2-position. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C13H20BrN3O2 |

| Molecular Weight | 330.22 g/mol |

| IUPAC Name | tert-butyl N-[3-[(5-bromopyridin-2-yl)amino]propyl]carbamate |

| Structure | Chemical Structure |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, particularly proteins or enzymes implicated in various cellular pathways. The presence of the bromine and amino groups enhances its binding affinity to these targets, potentially inhibiting their activity. The carbamate moiety may contribute to the compound's stability and bioavailability, facilitating its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing similar structural motifs. For instance, derivatives of pyridine have shown cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been evidenced through flow cytometry assays, where it was shown to accelerate cell death in MCF cell lines at specific dosages .

Case Study:

In a study examining the effects of related compounds on tumor growth in mice, it was found that certain derivatives suppressed tumor growth significantly compared to controls. Although specific data for this compound is limited, its structural analogs exhibit promising anticancer properties .

Selectivity and Efficacy

The selectivity of this compound towards specific cancerous cell lines has been compared with other known anticancer agents. For example, compounds with similar pyridine scaffolds demonstrated IC50 values in the micromolar range against various cancer types, indicating a potential for selective targeting of malignant cells while sparing normal cells .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Structure Characteristics | Notable Activity |

|---|---|---|

| tert-Butyl (5-bromopyridin-3-yl)carbamate | Bromine at 3-position | Moderate anticancer activity |

| tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate | Methoxy group instead of amino | Enhanced bioavailability |

| tert-Butyl N-(3-bromopropyl)carbamate | Lacks pyridine ring | Lower biological activity |

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-Butyl (3-((5-bromopyridin-2-yl)amino)propyl)carbamate to achieve high yield and purity?

- Methodological Answer :

- Reagent Selection : Use tert-butyl chloroformate for carbamate formation, as it reacts efficiently with primary amines under mild conditions. Avoid moisture-sensitive reagents unless anhydrous conditions are strictly maintained .

- Reaction Conditions : Conduct coupling reactions at 0–5°C to minimize side reactions (e.g., hydrolysis of the bromopyridine moiety). Use triethylamine as a base to neutralize HCl generated during carbamate formation .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Identify the tert-butyl group (singlet at ~1.4 ppm), NH protons (broad signals at ~5–6 ppm), and pyridine protons (aromatic signals at ~7–8 ppm).

- ¹³C NMR : Confirm the carbamate carbonyl (C=O at ~155 ppm) and bromopyridine carbons (C-Br at ~120–130 ppm) .

- Mass Spectrometry : Use ESI-MS to detect the molecular ion peak ([M+H]⁺) at m/z 357.2 (calculated for C₁₃H₁₈BrN₃O₂) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust formation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent hydrolysis of the bromopyridine group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the electron density of the bromopyridine ring. Predict reaction sites by analyzing LUMO maps, focusing on the C-Br bond’s susceptibility to nucleophilic attack .

- Solvent Effects : Simulate solvation in polar aprotic solvents (e.g., DMF) to assess stabilization of transition states during SNAr reactions .

Q. How should researchers resolve contradictions in crystallographic data for carbamate derivatives like this compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement. Cross-validate data by comparing bond lengths/angles with similar carbamates (e.g., tert-butyl pyridinylcarbamates) from the Cambridge Structural Database .

- Twinned Data : Apply twin-law matrices in SHELXPRO to deconvolute overlapping reflections, especially if the compound crystallizes in non-centrosymmetric space groups .

Q. What strategies enhance the stability of this compound under varying pH conditions?

- Methodological Answer :

- pH Profiling : Conduct accelerated stability studies (25–40°C, pH 1–13) using HPLC to monitor degradation. The carbamate group is prone to hydrolysis at pH < 3 or > 10; stabilize formulations with buffered solutions (pH 6–8) .

- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under argon to prevent oxidation .

Q. How does the presence of the 5-bromopyridin-2-yl group influence the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). The bromine atom may engage in halogen bonding with backbone carbonyls, while the pyridine nitrogen participates in hydrogen bonding .

- SAR Analysis : Compare with analogs (e.g., 5-chloro or 5-iodo derivatives) to evaluate bromine’s role in potency. Refer to structural analogs like tert-butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate for activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.